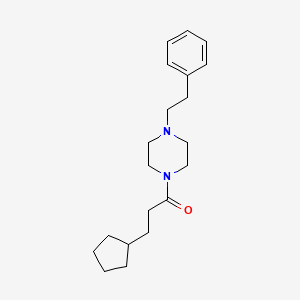methyl]-2-methylpropanamide](/img/structure/B4941061.png)
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based compounds which have been shown to exhibit a wide range of biological activities.
科学研究应用
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various inflammatory diseases.
作用机制
The mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide exerts its biological activities by interacting with various cellular targets, such as enzymes, receptors, and signaling pathways. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to interact with certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various inflammatory diseases. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit anticancer, antiviral, and antimicrobial activities.
实验室实验的优点和局限性
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a multi-step process. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit a wide range of biological activities, which make it a potential candidate for the treatment of various diseases. However, there are also some limitations associated with the use of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide in lab experiments. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is a relatively new compound, and its biological activities are not fully understood. Further research is needed to fully elucidate the mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its potential applications in scientific research.
未来方向
There are several future directions for the study of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide. One potential direction is to further elucidate the mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its potential applications in the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide, which will help in the development of effective therapeutic strategies. Additionally, the development of new synthetic methods for N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its analogs may lead to the discovery of new compounds with improved biological activities. Finally, the study of the structure-activity relationship of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its analogs may lead to the discovery of new compounds with improved pharmacological properties.
合成方法
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with 4-dimethylaminobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 2-methylpropanoyl chloride to yield N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide.
属性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14(2)22(27)24-19(16-7-10-17(11-8-16)25(3)4)18-12-9-15-6-5-13-23-20(15)21(18)26/h5-14,19,26H,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRXGIKEBLOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)
![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941019.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941027.png)
![2-(9-anthrylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4941035.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941043.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)